Identity and Purity as a Reference Standard
For its use as a Resmetirom impurity standard, 2,5-Furandione, 3-(1-methylethyl)- is supplied with detailed characterization data compliant with regulatory guidelines. This demonstrates a level of quality assurance not provided by generic chemical suppliers, making it a verifiable, audit-ready reference material for ANDA or commercial production [1].
| Evidence Dimension | Regulatory Compliance and Characterization Package |
|---|---|
| Target Compound Data | Supplied with a Certificate of Analysis (CoA) and detailed characterization data compliant with regulatory guidelines. |
| Comparator Or Baseline | Generic, non-certified 2,5-Furandione, 3-(1-methylethyl)- from bulk chemical suppliers. |
| Quantified Difference | Presence of a certified, audit-ready documentation package vs. its absence. |
| Conditions | Vendor specification for Resmetirom Impurity 48 / Impurity 63. |
Why This Matters
Procurement of a certified reference standard is a non-negotiable requirement for the validation of analytical methods used in pharmaceutical quality control and regulatory submissions.
- [1] SynZeal. (2026). Resmetirom Impurity 48 (CAS No. 64198-15-8). Retrieved May 5, 2026. View Source
